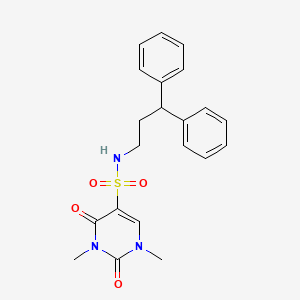

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

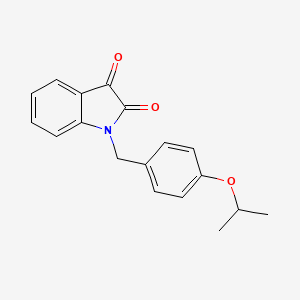

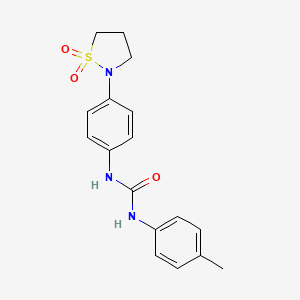

“N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is commonly found in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,3-diphenylpropyl group would likely contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetic properties .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as hydrolysis or redox reactions, depending on the conditions. The sulfonamide group, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Synthesis and Biological Activity

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and related sulfonamide derivatives have been synthesized and evaluated for their biological activities. These compounds have been found to exhibit moderate to potent cytotoxic activity against various human tumor cell lines. For instance, certain derivatives bearing the sulfonamide moiety have demonstrated significant cytotoxic effects against human mammary cancer cells (MCF-7), human cervical carcinoma cells (HeLa), and human lung cancer cells (A549) (Li et al., 2014). Additionally, novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing good activity as cytotoxic agents and inhibiting vascular endothelial growth factor receptor (VEGFR)-2, indicating potential use in cancer treatment (Ghorab et al., 2016).

Antimicrobial and Antioxidant Properties

Sulfonamide derivatives have also been explored for their antimicrobial and antioxidant properties. A study demonstrated the oxidative cross-coupling of sulfonamide antimicrobials with natural organic matter, indicating the potential environmental implications and diminished biological activity due to chemical incorporation into humic substances (Bialk et al., 2005). Furthermore, symmetrically azo dyes derived from sulfa drugs, including sulfonamides, have been synthesized and tested as antioxidant agents, showing good activities and suggesting their utility in enhancing the bioavailability and efficacy of drugs through increased lipophilicity (Muhammad-Ali et al., 2019).

Chemical Reactions and Applications

In addition to biological activities, sulfonamides have been utilized in chemical synthesis and reactions. For instance, N-sulfinylsulfonamides have been shown to react with ketenimines, leading to the formation of various derivatives, which have potential applications in chemical synthesis (Minami et al., 1975). Similarly, the reaction of active methylene compounds with specific sulfonamides has led to the production of heterocycles such as pyrimidinone and thiazole derivatives, further highlighting the versatility of sulfonamides in chemical synthesis (Shibuya, 1984).

Mechanism of Action

While the exact mechanism of action for this compound is not known, sulfonamides are often used as antibiotics, and they work by inhibiting the synthesis of folic acid in bacteria . The 3,3-diphenylpropyl group is found in some calcium channel blockers, which work by relaxing and opening the blood vessels .

properties

IUPAC Name |

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-23-15-19(20(25)24(2)21(23)26)29(27,28)22-14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18,22H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDHBHNAIKPUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2674425.png)

![N-methyl-N-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]methanesulfonamide](/img/structure/B2674426.png)

![N-[2-[[6-[Acetyl(ethyl)amino]pyridin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674429.png)

![Tert-butyl 3-[acetyl(hydroxy)amino]azetidine-1-carboxylate](/img/structure/B2674431.png)

![3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2674435.png)

![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674445.png)